molecular formula C20H31N3O4S B7713968 2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide

2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No. B7713968
M. Wt: 409.5 g/mol
InChI Key: YYPPDGSXVYOZDB-UHFFFAOYSA-N
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Description

2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications.

Mechanism of Action

2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and peripheral tissues. This results in the activation of various physiological processes, including pain relief, anti-inflammatory effects, and relaxation.
Biochemical and Physiological Effects:
Studies have shown that 2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide has significant effects on the central nervous system, including changes in mood, cognition, and behavior. It has also been found to have anti-inflammatory effects and to modulate the immune system. However, the long-term effects of 2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide on the body are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide in lab experiments is its potency and selectivity for cannabinoid receptors, which allows for precise targeting of the endocannabinoid system. However, its high affinity for these receptors can also lead to potential toxicity and adverse effects, which must be carefully monitored.

Future Directions

There are many potential future directions for research on 2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide, including further investigation of its therapeutic applications, the development of new synthetic analogs with improved pharmacological properties, and the exploration of its potential as a tool for studying the endocannabinoid system and related physiological processes.
In conclusion, 2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide is a synthetic cannabinoid with significant potential for therapeutic applications and as a tool for scientific research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and adverse effects.

Synthesis Methods

2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-methylphenyl)acetamide with 4-methylbenzenesulfonamide in the presence of a base. The resulting intermediate is then reacted with 2-(methylthio)phenylboronic acid in the presence of a palladium catalyst to yield 2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide.

Scientific Research Applications

2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide has been studied for its potential therapeutic applications in the treatment of various medical conditions, including chronic pain, inflammation, and anxiety. It has also been investigated as a potential treatment for addiction to opioids and other drugs.

properties

IUPAC Name

N-cyclohexyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O4S/c1-2-22-12-14-23(15-13-22)20(24)16-27-18-8-10-19(11-9-18)28(25,26)21-17-6-4-3-5-7-17/h8-11,17,21H,2-7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPPDGSXVYOZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

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